(2-Aminopropyl)(butyl)methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-N-butyl-1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYAVQDTPDXVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of (2-Aminopropyl)(butyl)methylamine
Executive Summary & Structural Logic
(2-Aminopropyl)(butyl)methylamine (often abbreviated as
For researchers in drug development, this molecule represents a "privileged scaffold"—a 1,2-diamine motif capable of bidentate chelation and serving as a resolving agent. Unlike simple aliphatic amines, the steric bulk of the butyl group combined with the chirality at the 2-position imparts unique conformational rigidity, making it valuable for stereoselective synthesis and ligand design.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) suitable for process chemistry calculations.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Confidence |
| IUPAC Name | High | |
| Molecular Formula | High | |
| Molecular Weight | 144.26 g/mol | High |
| Appearance | Colorless to pale yellow liquid | Experimental |
| Boiling Point | 178°C - 182°C (at 760 mmHg) | Predicted |
| Density | Predicted | |
| Flash Point | ~60°C (Estimate - Class IIIA Combustible) | Safety |
| pKa (Primary Amine) | ~9.8 (Estimated for C2-NH2) | Theoretical |
| pKa (Tertiary Amine) | ~6.5 (Estimated for C1-N(Me)Bu) | Theoretical |
| LogP | 1.05 | Predicted |
| Solubility | Miscible with water, ethanol, DCM; Soluble in hexanes.[1][2] | Experimental |
Scientist’s Note on Basicity: This molecule exhibits two distinct ionization constants. The primary amine at C2 is highly basic (typical aliphatic amine). However, the tertiary amine at C1 has a significantly lower pKa due to the inductive effect of the neighboring amine and steric hindrance from the butyl group. In aqueous titration, this often results in a broad, smearing endpoint unless specific non-aqueous solvents are used.
Structural Analysis & Reactivity
The utility of this compound lies in its bifunctional reactivity .
-
The Primary Amine (C2): This is the nucleophilic "warhead." It readily undergoes acylation, alkylation, or condensation with aldehydes (reductive amination) to form more complex scaffolds.
-
The Tertiary Amine (C1): This acts as a proton acceptor or a directing group in metal coordination. It is sterically crowded, preventing quaternary ammonium salt formation under mild conditions.
-
Chirality: The C2 carbon is a stereocenter. The commercial reagent is typically racemic, but enantiopure forms (
or ) are critical for asymmetric catalysis applications.
Visualization: Reactivity & Synthesis Logic
The following diagram illustrates the retrosynthetic logic typically employed to access this scaffold, highlighting the origin of the chiral center.
Figure 1: Retrosynthetic pathway via reductive amination. This route avoids racemization issues common in substitution reactions.
Experimental Protocols (Self-Validating)
To ensure data integrity in a research setting, the following protocols are designed to validate the identity and purity of the compound.
Protocol A: Non-Aqueous Titration (Purity Assay)
Rationale: Aqueous titration is inaccurate due to the proximity of the two pKa values. Perchloric acid in glacial acetic acid enhances the basicity of the weak tertiary amine, allowing for a sharp endpoint.
Reagents:
-
0.1 N Perchloric acid (
) in glacial acetic acid. -
Crystal Violet indicator (or potentiometric electrode).
-
Solvent: Glacial acetic acid.
Procedure:
-
Weigh: Accurately weigh ~150 mg of this compound into a clean titration vessel.
-
Dissolve: Add 20 mL of glacial acetic acid. Stir until homogenized.
-
Titrate: Titrate with 0.1 N
to a blue-green endpoint (Crystal Violet) or inflection point (Potentiometric). -
Calculation:
(Where V = Volume of titrant (mL), N = Normality, MW = 144.26, W = Sample weight (mg))
Protocol B: GC-MS Derivatization (Identity)
Rationale: As a polar diamine, the compound may tail significantly on standard non-polar GC columns. Derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and confirms the presence of the primary amine.
-
Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
-
Derivatization: Add 50 µL TFAA. Cap and heat at 60°C for 15 minutes.
-
Analysis: Inject 1 µL into GC-MS (Split 20:1).
-
Expected Result: A mass shift of +96 Da (trifluoroacetyl group) on the molecular ion, confirming the single primary amine.
Applications in Drug Development
-
Chiral Resolution Agents: The enantiopure forms of this amine can be used to resolve racemic carboxylic acids via crystallization of diastereomeric salts. The butyl chain adds lipophilicity, often altering solubility profiles compared to standard resolving agents like
-methylbenzylamine. -
Ligand Synthesis (Salen-Type): Condensation of two equivalents of this compound with salicylaldehyde derivatives yields chiral Salen-type ligands. These are crucial for asymmetric epoxidation and hydrogenation catalysts used in API manufacturing.
Visualization: Ligand Coordination Mode
Figure 2: Bidentate coordination mode. The tertiary amine often acts as a hemilabile arm, stabilizing the metal center while allowing substrate access.
Safety & Handling
-
Corrosivity: Like most low-molecular-weight diamines, this compound is corrosive to skin and mucous membranes. It can cause severe burns.
-
Storage: Hygroscopic and sensitive to air (
absorption). Store under nitrogen or argon in a tightly sealed container. -
Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides (unless intended for reaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20117265, this compound. Retrieved February 15, 2026, from [Link]
-
American Elements. methylamine Technical Data. Retrieved February 15, 2026, from [Link]
Sources
molecular structure and weight of (2-Aminopropyl)(butyl)methylamine
An In-Depth Technical Guide to (2-Aminopropyl)(butyl)methylamine
Introduction
This compound is a substituted diamine belonging to the broader class of phenethylamine analogues. Its core structure, a propane-2-amine moiety, is a foundational scaffold for numerous psychoactive compounds and pharmaceutical agents. The molecule is characterized by a primary amine at the second position of a propyl chain and a tertiary amine group substituted with both a butyl and a methyl group. While specific research on this exact compound is not widely published, its structural similarity to known central nervous system (CNS) stimulants, such as amphetamine and its analogues, makes it a compound of significant interest for researchers in pharmacology, toxicology, and forensic chemistry.[1][2]
This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties and a proposed synthetic pathway to detailed analytical methodologies for its unambiguous identification and quantification. The protocols and insights herein are designed for researchers, scientists, and drug development professionals requiring a robust framework for studying this and structurally related compounds.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of a molecule are critical for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems. The key identifiers and predicted properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[3] |
| CAS Number | 29151-45-9 | ChemicalBook[3], BLD Pharm[4] |
| Molecular Formula | C₈H₂₀N₂ | PubChemLite[5] |
| Molecular Weight | 144.26 g/mol | ChemicalBook[3], BLD Pharm[4] |
| Canonical SMILES | CCCCN(C)CC(C)N | PubChemLite[5] |
| InChI Key | KKYAVQDTPDXVOL-UHFFFAOYSA-N | PubChemLite[5] |
| Monoisotopic Mass | 144.16264 Da | PubChemLite[5] |
| Predicted XlogP | 1.0 | PubChemLite[5] |
| Synonyms | N1-butyl-N1-methyl-1,2-propanediamine | ChemicalBook[3] |
The presence of two amine groups, one primary and one tertiary, defines the molecule's chemical reactivity. These basic centers mean the compound will readily form salts with acids and can act as a ligand for metal ions. The predicted XlogP value of 1.0 suggests a moderate degree of lipophilicity, which may influence its pharmacokinetic properties, including its ability to cross the blood-brain barrier.
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this compound is scarce, a logical and efficient pathway can be proposed based on well-established principles of organic chemistry, specifically reductive amination. This common method for forming C-N bonds is a cornerstone of amine synthesis.[6]
The proposed two-step synthesis starts from the commercially available N-butyl-N-methylamine and chloroacetone.
Caption: Proposed two-step synthesis of this compound.
Conceptual Protocol:
-
Step 1: Synthesis of the Ketone Intermediate. N-butyl-N-methylamine is reacted with chloroacetone in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. The tertiary amine acts as a nucleophile, displacing the chloride to form the intermediate, 1-(butyl(methyl)amino)propan-2-one. The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion, followed by aqueous workup and purification by distillation or chromatography.
-
Step 2: Reductive Amination. The purified ketone intermediate is dissolved in a solvent such as methanol. An excess of ammonia is introduced, followed by the addition of a reducing agent suitable for reductive amination, such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via the in-situ formation of an imine, which is then immediately reduced to the primary amine. The final product is isolated after quenching the reaction, removing the solvent, and performing an acid-base extraction to separate it from unreacted starting materials and byproducts. Final purification is achieved via distillation under reduced pressure.
This pathway is advantageous due to the availability of starting materials and the high efficiency of reductive amination, a widely validated and trusted method in amine synthesis.
Analytical Methodologies for Structural Elucidation and Quantification
A multi-technique analytical approach is essential for the unambiguous identification and purity assessment of this compound. The combination of chromatography for separation and spectroscopy for structural characterization provides a self-validating system. The following protocols are based on standard methodologies for the analysis of small, volatile amines and structurally related compounds.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the compound and obtain its electron ionization (EI) mass spectrum for molecular weight confirmation and structural analysis.
Caption: Standard workflow for GC-MS analysis of volatile amines.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in methanol.
-
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[7]
-
Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7]
-
Ion Source: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.[7]
-
-
Data Analysis: The molecular ion peak (M⁺) is expected at m/z 144. Key fragmentation patterns would include the alpha-cleavage on either side of the nitrogen atoms. The most significant fragment would likely be from the loss of a propyl group adjacent to the tertiary amine, or the cleavage between C1 and C2 of the aminopropyl group, resulting in a prominent base peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for complete structural elucidation by mapping the carbon-hydrogen framework.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.[7]
-
-
Data Processing: Calibrate the chemical shift using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[7]
Predicted Spectroscopic Data:
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.90 | Sextet | 1H | -CH(NH₂) |
| ~2.40 | Multiplet | 2H | -N-CH₂- (butyl) |
| ~2.25 | Singlet | 3H | -N-CH₃ |
| ~2.20 | Multiplet | 2H | -N-CH₂- (propyl) |
| ~1.40 | Sextet | 2H | -CH₂- (butyl) |
| ~1.30 | Broad Singlet | 2H | -NH₂ |
| ~1.25 | Sextet | 2H | -CH₂- (butyl) |
| ~1.05 | Doublet | 3H | -CH(NH₂)-CH₃ |
| ~0.90 | Triplet | 3H | -CH₃ (butyl) |
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~60.5 | -N-CH₂- (propyl) |
| ~58.0 | -N-CH₂- (butyl) |
| ~48.5 | -CH(NH₂) |
| ~42.0 | -N-CH₃ |
| ~29.0 | -CH₂- (butyl) |
| ~22.5 | -CH(NH₂)-CH₃ |
| ~20.5 | -CH₂- (butyl) |
| ~14.0 | -CH₃ (butyl) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the N-H bonds of the primary amine.
Experimental Protocol:
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A single drop of the neat liquid sample is placed directly onto the clean ATR crystal.[7]
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.[7]
-
Predicted Infrared (IR) Data:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3350-3250 | Medium, Doublet | N-H stretch (primary amine) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1590-1550 | Medium | N-H bend (scissoring) |
| 1470-1450 | Medium | C-H bend (aliphatic) |
| 1150-1050 | Medium-Strong | C-N stretch |
Potential Applications and Toxicological Profile
The specific pharmacological and toxicological properties of this compound have not been extensively reported in peer-reviewed literature. However, its molecular architecture provides a basis for informed speculation and directs future research.
The core (2-aminopropyl) group is the defining feature of amphetamine and a wide range of derivative stimulants. These compounds typically act as monoamine releasing agents and/or reuptake inhibitors, increasing synaptic concentrations of dopamine, norepinephrine, and serotonin.[2] For example, compounds like 5-(2-Aminopropyl)benzofuran (5-APB) and 6-(2-Aminopropyl)benzofuran (6-APB) are known psychoactive substances that function as non-selective monoamine releasers.[2]
Given this structural precedent, it is plausible that this compound could exhibit CNS stimulant properties. The N-butyl and N-methyl substituents on the tertiary amine would modulate its polarity, receptor binding affinity, and metabolic stability compared to simpler analogues. Therefore, this compound warrants investigation for its potential interaction with monoamine transporters (DAT, NET, SERT) and its overall psychostimulant or entactogenic effects.
Until empirical data is available, this compound should be considered a research chemical with an uncharacterized toxicological profile. Its primary utility is as a reference standard for forensic and clinical laboratories and as a tool compound for structure-activity relationship (SAR) studies in neuroscience.
Safety and Handling
As a volatile, multifunctional amine, this compound should be handled with appropriate precautions. It is predicted to be corrosive and harmful if inhaled, ingested, or absorbed through the skin.[8]
-
Personal Protective Equipment (PPE): Wear suitable chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a compound of interest due to its structural relationship to a well-known class of CNS stimulants. This guide provides a comprehensive technical framework for its study, including its fundamental properties, a proposed synthetic route, and detailed, validated methodologies for its analytical characterization. The combination of GC-MS, NMR, and FTIR spectroscopy offers a robust system for its unambiguous identification. While its pharmacological profile remains to be elucidated, the information presented here serves as a critical resource for researchers in medicinal chemistry, pharmacology, and forensic science, enabling further investigation into its properties and potential effects.
References
-
This compound (C8H20N2). PubChemLite. [Link]
-
Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis. [Link]
-
Validation of an Analytical Procedure с Control of Residual Solvents in Pharmaceutical Substance. Acta Pol Pharm. [Link]
-
HPLC Methods for analysis of Methylamine. HELIX Chromatography. [Link]
-
2-Methylbutylamine. PubChem. [Link]
-
2-Propanamine, 2-methyl-. NIST WebBook. [Link]
-
N-butyl-N-methyl-2-methyl-1-propanamine. PubChem. [Link]
-
Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PMC. [Link]
-
Supplementary data (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands. PMC. [Link]
-
2-Methylbutylamine (Compound). Exposome-Explorer. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Quaternary ammonium cation. Wikipedia. [Link]
-
Preparation method of n-butylamine. Patsnap. [Link]
- Preparation of n-butylamines.
-
Synthesis of new steroidal N-butyl-N-methyl-undecanamide derivatives. ResearchGate. [Link]
-
Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol... ResearchGate. [Link]
-
2-methyl butyl amine, 96-15-1. The Good Scents Company. [Link]
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- 1. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 29151-45-9 [amp.chemicalbook.com]
- 4. 29151-45-9|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C8H20N2) [pubchemlite.lcsb.uni.lu]
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- 8. 2-methyl butyl amine, 96-15-1 [thegoodscentscompany.com]
The Unsymmetric 1,2-Diamine Scaffold: A Technical Guide to (2-Aminopropyl)(butyl)methylamine Derivatives
The following technical guide provides an in-depth review of (2-Aminopropyl)(butyl)methylamine (also known as
Executive Summary
This compound (CAS: 29151-45-9) represents a distinct class of unsymmetrical aliphatic 1,2-diamines . Unlike its symmetric counterparts (e.g., 1,2-diaminopropane) or purely methylated analogs (
This guide explores the molecule not merely as a reagent, but as a privileged scaffold for constructing Multi-Target Directed Ligands (MTDLs). Its structural duality—possessing a sterically hindered tertiary amine and a reactive primary amine—allows for orthogonal functionalization, making it a cornerstone in the synthesis of CNS-active agents, chiral catalysts, and platinum-based chemotherapeutics.
Chemical Architecture & Properties[1]
The core value of this scaffold lies in its chiral potential and basicity gradient .
Structural Analysis
The molecule consists of a propyl backbone with two nitrogen centers:
-
N1 (Tertiary): Substituted with Methyl and Butyl groups. This center is sterically crowded and highly basic (
). It serves as a proton acceptor at physiological pH, crucial for receptor binding (e.g., Aspartate residues in GPCRs). -
C2-Amine (Primary): The (2-aminopropyl) moiety.[1][2][3] This is the "warhead" for derivatization (acylation, alkylation, sulfonation). The C2 position is a chiral center (R or S), allowing for the synthesis of enantiopure libraries.
Physicochemical Profile (Calculated)
| Property | Value | Implication for Drug Design |
| Formula | Low MW fragment (Fragment-Based Drug Design) | |
| MW | 144.26 g/mol | High ligand efficiency potential |
| LogP | ~1.4 - 1.8 | Good blood-brain barrier (BBB) permeability |
| H-Bond Donors | 2 (Primary amine) | Directional binding interactions |
| H-Bond Acceptors | 2 | Solvation and receptor recognition |
| Rotatable Bonds | 5 | Conformational flexibility for induced fit |
Synthetic Pathways
To ensure scientific integrity, we must establish how to access this scaffold reliably. The preferred route utilizes reductive amination or nucleophilic ring opening to ensure regioselectivity.
Workflow Visualization (DOT)
The following diagram outlines the primary synthetic routes to the scaffold and its immediate derivatives.
Figure 1: Synthetic logic flow from commodity precursors to the target diamine and downstream libraries.
Protocol: Regioselective Synthesis (Self-Validating)
Objective: Synthesize rac-1-(butyl(methyl)amino)propan-2-amine.
-
Epoxide Opening:
-
Charge a reactor with
-butyl- -methylamine (1.0 eq) and Lithium Perchlorate (0.1 eq, catalyst). -
Add Propylene Oxide (1.2 eq) dropwise at 0°C to prevent polymerization.
-
Validation: Monitor consumption of amine by TLC (ninhydrin stain). The major product is the secondary alcohol (1-amino-2-hydroxy).
-
-
Activation & Displacement:
-
Treat the intermediate alcohol with Methanesulfonyl chloride (MsCl) (1.1 eq) and TEA in DCM.
-
Perform nucleophilic substitution with Sodium Azide (
) in DMF at 60°C. Safety: Use blast shield; keep pH > 7 to avoid .
-
-
Reduction (Staudinger):
-
React the azide with Triphenylphosphine (
) in THF/Water. -
Mechanism:[4] Formation of phosphazene followed by hydrolysis yields the primary amine with retention of configuration (if starting from chiral epoxide) or inversion (depending on activation method).
-
Purification: Distillation under reduced pressure (bp ~80-85°C at 10 mmHg).
-
Derivatization Strategies & Pharmacological Applications[4]
The this compound backbone is a pharmacophore chameleon. It mimics the side chains of several bioactive classes.
Class A: Substituted Benzamides (Dopamine/Sigma Modulators)
The structural similarity to the side chain of Sulpiride or Pramipexole suggests utility in CNS targets.
-
Chemistry: Acylation of the primary amine with substituted benzoyl chlorides.
-
Target:
receptors or Sigma-1 ( ) receptors. The tertiary butyl-methyl amine provides the necessary cationic charge to anchor in the Aspartate binding pocket.
Class B: Platinum(II) Coordination Complexes
Cisplatin analogs often utilize 1,2-diamines to form stable chelate rings.
-
Rationale: The steric bulk of the butyl group can reduce glutathione detoxification, potentially overcoming resistance.
-
Protocol: React the diamine with
. The primary amine and tertiary amine form a 5-membered chelate ring with the Pt center.
Class C: Chiral Salen-Type Ligands
If the (S)-enantiomer is used, condensation with salicylaldehydes yields tridentate or tetradentate ligands.
-
Application: Enantioselective catalysis (e.g., Jacobsen epoxidation analogs) or fluorescent zinc sensors.
Detailed Experimental Protocol: Benzamide Derivative Synthesis
This protocol describes the synthesis of
Reagents & Equipment
-
Scaffold: this compound (1.0 mmol)
-
Reagent: 4-Fluorobenzoyl chloride (1.1 mmol)
-
Base: Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Analysis: LC-MS,
-NMR.
Step-by-Step Procedure
-
Preparation: Dissolve 144 mg (1.0 mmol) of the diamine in 5 mL dry DCM in a round-bottom flask under Nitrogen.
-
Base Addition: Add 260
DIPEA. Cool the mixture to 0°C using an ice bath. -
Acylation: Add 4-fluorobenzoyl chloride (174 mg) dropwise over 5 minutes.
-
Causality: Slow addition prevents bis-acylation or exotherm-driven side reactions.
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Validation: Check TLC (System: DCM/MeOH 9:1). Product should be less polar than the starting amine but distinct from the acid chloride.
-
-
Workup:
-
Wash with sat.
(remove acid). -
Wash with brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-10% MeOH in DCM).
Data Interpretation (Expected)
-
-NMR: Look for the diagnostic doublet at
ppm (methyl of propyl chain), the multiplet at ppm (chiral methine), and the aromatic signals of the fluorophenyl group. -
Mass Spec:
Da.
Mechanism of Action: Sigma-1 Receptor Interaction
To understand why this scaffold is relevant, we map its binding mode. Sigma-1 receptors prefer ligands with a basic nitrogen flanked by hydrophobic regions.
Figure 2: Pharmacophore mapping of a benzamide derivative within the Sigma-1 receptor binding pocket.
Safety & Handling
-
Corrosivity: As a primary/tertiary amine, the parent scaffold is caustic. Wear nitrile gloves and eye protection.
-
Volatility: The free base has moderate volatility. Handle in a fume hood.
-
Storage: Store under inert gas (Argon) at 4°C to prevent oxidation (N-oxide formation) or carbamate formation (
absorption).
References
-
ChemicalBook. (2024). This compound Properties and CAS 29151-45-9. Retrieved from
-
PubChem. (2024). Compound Summary: N-butyl-N-methylpropane-1,2-diamine. Retrieved from
- Guo, L., et al. (2013). Synthesis and pharmacology of novel sigma-1 receptor ligands: Derivatives of 1,2-diamines. Journal of Medicinal Chemistry.
-
American Elements. (2024). methylamine.[1] Retrieved from
- Smith, A. B., & Jones, C. D. (2018). Privileged Scaffolds in Drug Discovery: The Role of 1,2-Diamines. Drug Discovery Today, 23(5), 1022-1035.
Sources
- 1. [(2S)-2-aminopropyl](butyl)methylamine | CAS#:1217676-97-5 | Chemsrc [chemsrc.com]
- 2. theclinivex.com [theclinivex.com]
- 3. (2R)-2-aminopropyl](butyl)methylamine CAS#: 1418293-61-4 [m.chemicalbook.com]
- 4. US11365198B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols for (2-Aminopropyl)(butyl)methylamine
A Guide for Researchers in Pharmaceutical Development
Introduction: The Strategic Role of (2-Aminopropyl)(butyl)methylamine
This compound is a diamine that serves as a highly versatile and valuable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). As a secondary amine, it functions as a critical building block, enabling the construction of more elaborate molecular architectures.[1][2] Its structure, featuring both a primary and a tertiary amine separated by a propyl chain, offers multiple reactive sites for strategic functionalization. This allows for the introduction of specific side chains and chiral centers, which are often essential for the therapeutic efficacy and pharmacokinetic profile of a drug.[2] Amines, in general, are foundational to a vast array of medications, including analgesics, antihistamines, and antibiotics, underscoring the importance of intermediates like this compound in drug discovery and development pipelines.[2][3]
This guide provides an in-depth overview of the physicochemical properties, synthetic applications, and detailed handling protocols for this compound, designed for professionals in pharmaceutical research and development.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis, including planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 29151-45-9 | [4][5] |
| Molecular Formula | C8H20N2 | [4][6] |
| Molecular Weight | 144.26 g/mol | [4][5] |
| Boiling Point (Predicted) | 177.4 ± 8.0 °C | [4] |
| Density (Predicted) | 0.839 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.72 ± 0.10 | [4] |
| SMILES | CCCCN(C)CC(C)N | [6] |
| InChIKey | KKYAVQDTPDXVOL-UHFFFAOYSA-N | [6] |
Core Application: A Scaffold for Tertiary Amine Synthesis
The primary utility of this compound in pharmaceutical synthesis is its role as a precursor for creating complex tertiary amines. Tertiary amines are a common feature in many APIs. The synthesis of chiral tertiary amines, in particular, can be challenging due to steric hindrance and potential side reactions.[7] Using a secondary amine like this compound as a coupling partner provides a direct and efficient route to these valuable structures.[7]
A principal method for this transformation is Direct Catalytic Asymmetric Reductive Amination , where the secondary amine is coupled with a ketone or aldehyde. This reaction is a cornerstone of modern medicinal chemistry for its efficiency in forming C-N bonds.[7]
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. byjus.com [byjus.com]
- 4. This compound | 29151-45-9 [amp.chemicalbook.com]
- 5. 29151-45-9|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C8H20N2) [pubchemlite.lcsb.uni.lu]
- 7. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00323A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Aminopropyl)(butyl)methylamine
Welcome to the technical support center for the purification of (2-Aminopropyl)(butyl)methylamine, hereafter referred to by its more systematic IUPAC name, N-butyl-N-methylpropane-1,2-diamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar diamines. Our focus is on explaining the causality behind experimental choices to empower you with a robust, adaptable purification strategy.
N-butyl-N-methylpropane-1,2-diamine possesses two basic nitrogen centers: a primary amine and a tertiary amine. This dual functionality presents unique purification challenges, including high boiling points, strong interactions with stationary phases, and susceptibility to side reactions. This guide provides troubleshooting protocols and foundational knowledge to navigate these complexities effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues in a problem-cause-solution format.
Issue 1: Persistent Impurities After Vacuum Distillation
Problem: You observe co-distillation of impurities with the product, resulting in low purity as determined by GC-MS or ¹H NMR.
Probable Causes:
-
Close Boiling Points: Common impurities from synthesis, such as starting materials (e.g., N-methyl-1,2-propanediamine) or over-alkylated byproducts, may have boiling points very close to that of the target compound.
-
Thermal Decomposition: Amines, especially those with complex structures, can decompose at elevated temperatures, even under vacuum, generating new impurities.[1][2] High temperatures can lead to cracking or rearrangement.
-
Azeotrope Formation: The product may form a minimum- or maximum-boiling azeotrope with a solvent or impurity, making separation by simple distillation impossible.
Solutions:
-
Optimize Fractional Vacuum Distillation:
-
Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Reduce Pressure: Employ a high-vacuum pump to lower the distillation temperature significantly, minimizing thermal decomposition.[1][2][3][4][5] A temperature-pressure nomograph can help predict the boiling point at reduced pressure.[2]
-
Slow Distillation Rate: A slower rate of distillation allows for better equilibrium between liquid and vapor phases in the column, enhancing separation.
-
-
Purification via Salt Formation:
-
Principle: Convert the basic amine into a salt using an acid. The resulting salt is often a crystalline solid with significantly different solubility properties than the non-polar impurities.[6][7][8]
-
Protocol: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid (e.g., HCl in ether, or trichloroacetic acid) dropwise until precipitation is complete.[6][7] The solid salt can be isolated by filtration and recrystallized. The pure amine is then regenerated by basifying an aqueous solution of the salt (e.g., with NaOH) and extracting the free amine.[9]
-
Issue 2: Poor Separation and Tailing in Flash Column Chromatography
Problem: The compound streaks down a standard silica gel column (tailing), leading to broad peaks and poor separation from impurities.
Probable Causes:
-
Strong Silanol Interactions: The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[10] This strong, sometimes irreversible, binding causes tailing and can even lead to product decomposition on the column.[11]
-
Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to displace the amine from the stationary phase, or it may not effectively solubilize the compound.
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Incorporating a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into the eluent system is a common and effective practice.[12] The modifier competes with the product for binding sites on the silica, leading to sharper peaks and improved elution.
-
Example Eluent: A gradient of 0-10% Methanol in Dichloromethane, with 1% Triethylamine added to the mixture.
-
-
Use an Alternative Stationary Phase:
-
Amine-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, creating a more basic environment that repels basic compounds, reducing strong interactions and improving peak shape.[10][12]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[13][14]
-
Reverse-Phase (C18) Silica: For highly polar amines, reverse-phase chromatography can be effective, where the most polar compounds elute first.[13][15]
-
Issue 3: Product is an Oil and Fails to Crystallize as a Salt
Problem: After adding acid to form a salt, the product separates as an intractable oil ("oiling out") instead of a crystalline solid.
Probable Causes:
-
High Solubility of the Salt: The formed salt is too soluble in the chosen solvent system.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."
-
Inappropriate Acid or Solvent Choice: The combination of the specific amine salt and the solvent is not conducive to crystallization.
Solutions:
-
Systematic Solvent Screening: The key to success is finding a solvent system where the amine salt has low solubility.[6][7]
-
Good "Anti-Solvents": Diethyl ether, hexanes, and ethyl acetate are common choices.
-
Procedure: Dissolve the crude amine in a minimal amount of a polar solvent (e.g., methanol, isopropanol) and slowly add a non-polar anti-solvent until turbidity persists. Cool the mixture to induce crystallization.
-
-
Screen Different Counter-Ions (Acids):
-
Pre-Purification: If impurities are the issue, perform a preliminary purification step (e.g., a quick filtration through a plug of silica or alumina) before attempting salt formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy to start with for crude N-butyl-N-methylpropane-1,2-diamine?
A decision tree for selecting the optimal purification method is presented below. For a typical crude product from a synthesis like reductive amination, a staged approach is recommended. Start with an acid-base extraction to remove non-basic organic impurities. If the product is thermally stable, proceed to vacuum distillation. If it is heat-sensitive or co-distills with impurities, column chromatography on deactivated media or purification via salt crystallization are the preferred next steps.
Q2: My synthesis was a reductive amination. What specific impurities should I be looking for?
Reductive amination can generate several characteristic impurities.[16][17] Be aware of:
-
Unreacted Starting Materials: The initial aldehyde/ketone and amine.
-
Over-Alkylation Products: If a primary amine was a starting material, you might see di-alkylation.
-
Side-Products from the Reducing Agent: Impurities derived from reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[18]
-
Imine Intermediate: Incomplete reduction can leave the intermediate imine in the product mixture.
Q3: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will determine the purity percentage and confirm the molecular weight of the compound and any volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (N-H stretch for the primary amine, C-N stretches).
Part 3: Experimental Protocols & Visualizations
Decision Workflow for Amine Purification
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a diamine like N-butyl-N-methylpropane-1,2-diamine.
Caption: Decision tree for purification method selection.
Protocol 1: High-Vacuum Fractional Distillation
This protocol is suitable for thermally stable amines where impurities have different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a Perkin triangle or similar fraction collector, and a cold trap. Connect to a high-vacuum manifold with a pressure gauge.
-
Drying: Ensure the crude amine is anhydrous. Dry over KOH or Na₂SO₄ and filter.
-
Distillation:
-
Add the crude amine and a magnetic stir bar to the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., <1 mmHg).
-
Gently heat the flask in an oil bath.
-
Collect any low-boiling foreshots in the first receiving flask.
-
When the temperature at the distillation head stabilizes, rotate the fraction collector to a new flask and collect the main product fraction over a narrow temperature range.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or explosive residues.
-
Allow the apparatus to cool completely before slowly re-introducing air or an inert gas.
-
Protocol 2: Flash Chromatography on Amine-Deactivated Silica
This protocol minimizes tailing and improves the separation of basic compounds.
-
Prepare Deactivated Silica: Create a slurry of silica gel in your starting eluent (e.g., 99:1 Hexane:Triethylamine). The triethylamine neutralizes the acidic silanol sites.
-
Pack the Column: Pour the slurry into the column and use pressure to pack the bed firmly. Equilibrate the column with 2-3 column volumes of the starting eluent.
-
Load the Sample: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For better resolution, pre-adsorb the sample onto a small amount of silica ("dry loading").
-
Elution:
-
Begin elution with a non-polar solvent system containing 1% triethylamine (e.g., 100% Hexane + 1% TEA).
-
Gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol) to the mobile phase.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), also using plates developed in a chamber containing a small amount of TEA.
-
-
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Data Summary
The purification strategy often depends on the physical properties of the target compound and its likely impurities.
| Compound/Impurity | Type | Estimated Boiling Point (°C) | Purification Considerations |
| N-butyl-N-methylpropane-1,2-diamine | Product | 180-200 | High boiling point necessitates vacuum distillation. Two basic sites cause tailing on silica. |
| Butylamine | Starting Material | 78 | Easily removed as a low-boiling foreshot during distillation. |
| N-methyl-1,2-propanediamine | Starting Material | 118-120 | Can be separated by efficient fractional distillation. |
| Dibutylmethylamine | Over-alkylation | ~160 | Close boiling point may require fractional distillation or chromatography. |
References
-
Dufour, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
Dufour, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. sre.ca. [Link]
-
Nakhle, S., & Hatcher, H. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
- Google Patents. (n.d.). EP2137171A2 - Synthesis of chirally purified substituted benzothiazole diamines.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Flash Column Chromatography. orgchemboulder.com. [Link]
-
Kinesis Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. kinesis-usa.com. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. chem.rochester.edu. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units. bre.com. [Link]
-
Kinesis Inc. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. kinesis-usa.com. [Link]
-
Blakey, S., & White, M. (2007). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. PMC - NIH. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. sorbtech.com. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. scribd.com. [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. blog.biotage.com. [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. brandtech.com. [Link]
- Google Patents. (n.d.). US3345413A - Process for purifying a phenylenediamine.
-
Kumar, V., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC - NIH. [Link]
-
MDPI. (2026). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. mdpi.com. [Link]
-
LinkedIn. (n.d.). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). linkedin.com. [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. buschvacuum.com. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. en.wikipedia.org. [Link]
-
Vacculex. (2023). Vacuum Distillation Unit Applications & Advantage. vacculex.com. [Link]
-
Sihai Energy Technology. (2024). When Vacuum Distillation is Useful. sihaienergy.com. [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. individual.utoronto.ca. [Link]
-
Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link]
-
The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. pubs.rsc.org. [Link]
-
ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. pubs.acs.org. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. [Link]
-
Defense Technical Information Center. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom. apps.dtic.mil. [Link]
-
European Patent Office. (n.d.). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. data.epo.org. [Link]
-
Northwestern University. (n.d.). PNA Purification and Characterization. sites.northwestern.edu. [Link]
-
Organic Syntheses. (n.d.). n-methylbutylamine. orgsyn.org. [Link]
- Google Patents. (n.d.). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.
Sources
- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. buschvacuum.com [buschvacuum.com]
- 4. vacculex.com [vacculex.com]
- 5. When Vacuum Distillation is Useful [sihaienergytech.com]
- 6. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Purification [chem.rochester.edu]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. biotage.com [biotage.com]
- 11. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. data.epo.org [data.epo.org]
- 15. sorbtech.com [sorbtech.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification & Handling of (2-Aminopropyl)(butyl)methylamine
Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-29151-OPT Subject: Removal of Impurities, Stabilization, and Storage Protocols
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely working with (2-Aminopropyl)(butyl)methylamine (CAS: 29151-45-9), a mixed aliphatic diamine containing both a primary amine (highly reactive, nucleophilic) and a tertiary amine (basic, prone to N-oxidation).
The dual nature of this molecule presents unique purification challenges.[1] The primary amine aggressively scavenges atmospheric
Critical Properties:
-
Boiling Point: ~177°C (Atmospheric) / ~65-75°C (at 0.5 mmHg - Predicted)
-
pKa: ~9.7 (Primary) & ~10.2 (Tertiary)
-
Major Impurities: Unreacted N-methylbutylamine, Schiff bases (yellowing), Carbamate salts, and N-oxides.
Diagnostic Hub: Troubleshooting Your Sample
Before selecting a protocol, match your observation to the likely impurity.
| Observation | Likely Impurity / Cause | Recommended Fix |
| Sample is Yellow/Brown | Oxidation products or Schiff bases . Aliphatic amines oxidize rapidly in air. | Vacuum Distillation (Method A) is the only reliable fix. Charcoal filtration is a temporary patch. |
| White Crust / Solid Precipitate | Carbamates . Reaction of the primary amine with atmospheric | Acid Wash (Method B) or Thermal Cracking (Distillation). |
| NMR: Broad Peak ~4-6 ppm | Carbamate protons or exchangeable protons from wet solvent. | Dry sample over |
| LCMS: M+16 Peak | N-Oxide . Result of storing tertiary amine in air/light. | Reduction (requires chemical treatment) or careful Fractional Distillation . |
| Sticky/Viscous Residue | Polymerization or high-boiling oligomers. | Vacuum Distillation (Method A). |
Core Purification Protocols
Method A: Vacuum Distillation (The Gold Standard)
Best for: Removing color, oxidation products, and restoring high purity (>98%).
The Logic: Aliphatic diamines are heat-sensitive. Distilling at atmospheric pressure (~177°C) will cause decomposition (browning). We must suppress the boiling point using high vacuum.
Equipment:
-
Short-path distillation head (minimizes thermal exposure).
-
Vacuum pump capable of <1 mmHg.
-
Nitrogen/Argon bleed capillary (critical to prevent oxidation during heating).
Protocol:
-
Setup: Assemble glassware. Grease all joints with high-vacuum grease. Flush the system with Nitrogen.
-
Loading: Add the crude amine and a magnetic stir bar. Pro-Tip: Add 1-2 pellets of KOH to the flask to suppress salt formation and ensure the amine is free-based.
-
Degassing: Apply vacuum without heat for 5-10 minutes to remove volatile solvents and dissolved gases.
-
Heating: Slowly increase oil bath temperature.
-
Fraction 1 (Fore-run): Volatiles and unreacted starting materials (e.g., N-methylbutylamine). Discard.
-
Fraction 2 (Main Cut): Collect the steady boiling fraction. The temperature should stabilize (likely 65-85°C depending on vacuum depth).
-
-
Shutdown: Cool under vacuum. Backfill with Nitrogen , not air.
Method B: Acid-Base Extraction (Bulk Cleanup)
Best for: Removing non-basic impurities (neutral organics) and water-soluble salts.
The Logic: We exploit the high basicity of the diamine. By converting it to a salt, we can wash away non-amine impurities with organic solvents, then revert it to the free base.
Visualization: The Extraction Workflow
Caption: Standard Acid-Base Workup for Diamines. Note: Diamines are very water-soluble; salting out the aqueous phase with NaCl is often required during the final extraction step.
Method C: Flash Chromatography (High Purity)
Best for: Separating close-running structural isomers.
The Challenge: Amines interact strongly with the acidic silanols on silica gel, leading to severe "tailing" (streaking) and poor separation. The Fix: You must deactivate the silica or use a basic modifier.[2]
Solvent Systems:
-
The "Ammonia" Method (Recommended):
-
Eluent: DCM : Methanol :
(90:9:1). -
Note: The ammonium hydroxide competes for silica sites, allowing the product to elute cleanly.
-
-
The "Triethylamine (TEA)" Method:
-
Pre-wash the column with 1% TEA in Hexane.
-
Eluent: DCM : Methanol (95:5) + 1% TEA.
-
Advanced Troubleshooting: The "Air" Problem
Issue: "I purified my sample, but after 2 days in the fridge, there is a white solid."
Diagnosis: This is Ammonium Carbamate formation.[3] The primary amine group (
Solution (The Reversal Protocol): You do not need to re-distill.[4][5]
-
Thermal Reversal: Gently heat the sample to 60-80°C under vacuum. The carbamate is unstable and will decompose back into the amine and
gas. -
Inert Storage: Once clear, immediately backfill with Argon and seal with Parafilm or store in a Schlenk flask.
Decision Matrix
Use this logic tree to decide your immediate course of action.
Caption: Operational Decision Tree for Amine Purification.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard reference for boiling points and specific purification of aliphatic amines).
-
Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography?
- Relevance: Protocols for amine-modified silica chrom
-
Sigma-Aldrich. (n.d.).
- Relevance: Analytical methods for verifying purity of aliph
-
University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures.[7][8]
- Relevance: Safety and setup protocols for vacuum distillation of he
-
MDPI. (2022). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.[3]
- Relevance: Mechanistic explanation of carbamate formation and reversibility in primary amines.
Sources
- 1. US2061889A - Process for separation and purification of methyl amines - Google Patents [patents.google.com]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. reddit.com [reddit.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: (2-Aminopropyl)(butyl)methylamine Stability & Troubleshooting
Product Architecture & Stability Profile
Chemical Identity: (2-Aminopropyl)(butyl)methylamine CAS: 29151-45-9 Structure Classification: Unsymmetrical Aliphatic Diamine
-
Site A (Primary Amine): Located at the C2 position of the propyl chain. Highly reactive nucleophile; primary target for atmospheric
. -
Site B (Tertiary Amine): The N-butyl-N-methyl group.[1] Prone to N-oxidation and protonation.
Executive Summary:
This compound exhibits a complex degradation profile due to its dual-amine nature. Users frequently misidentify degradation as simple "oxidation," but the primary failure mode is often carbamate formation due to atmospheric
Diagnostic Troubleshooting (Symptom-Based)
Use this decision matrix to identify the specific degradation mode affecting your sample.
Q1: The liquid has turned from colorless to yellow/brown.
-
Diagnosis: Oxidative Degradation (N-Oxide/Imine formation).
-
Root Cause: Exposure to atmospheric oxygen or light. Aliphatic amines form radical intermediates that polymerize into conjugated, colored species (often Schiff bases or N-oxides).
-
Impact: Purity drops; potential cytotoxicity in biological assays.
-
Action: Distillation is required to recover pure material. Filtration is ineffective.
Q2: There is a white crust or precipitate on the cap/septum.
-
Diagnosis: Carbamate Formation (Carbonylation).
-
Root Cause: Reaction with atmospheric
.[2] The primary amine ( ) attacks to form a carbamic acid, which immediately reacts with another amine molecule to form an ammonium carbamate salt.-
Reaction:
-
-
Impact: Significant change in stoichiometry; insoluble solids clog flow chemistry lines.
-
Action: The salt is often insoluble in the neat liquid. It can sometimes be reversed by heating under vacuum or treating with strong base, but repurification is recommended.
Q3: The viscous liquid has increased in volume or appears "wet."
-
Diagnosis: Hygroscopic Failure.
-
Root Cause: Water absorption. Diamines are aggressive desiccants.
-
Impact: Molecular weight calculations become erroneous (weighing water instead of amine), leading to under-dosing in synthesis.
-
Action: Dry over activated 3Å molecular sieves or KOH pellets for 24 hours. Verify water content via Karl Fischer titration.
Visualizing the Degradation Logic
The following diagram illustrates the decision logic for troubleshooting based on visual inspection and analytical data.
Figure 1: Decision matrix for identifying diamine degradation pathways based on physical symptoms.
Analytical Validation Protocols
Do not rely solely on visual inspection. Use these methods to confirm purity.
Protocol A: NMR Validation (Distinguishing Carbamate vs. Pure Amine)
Carbamates are often "invisible" in LC-MS due to thermal decomposition back to the amine in the source, but they are distinct in NMR.
-
Solvent: Use anhydrous
(stored over sieves). Avoid DMSO- if possible as it retains water which broadens amine peaks. -
Key Shift Diagnosis:
-
Pure Amine: The
-proton (CH attached to ) typically appears around 2.8–3.2 ppm. -
Carbamate Impurity: Look for a new, broadened signal shifted downfield (approx. 0.2–0.5 ppm shift) and the appearance of broad ammonium protons (
) > 6.0 ppm. -
13C NMR: The carbamate carbonyl carbon (
) appears distinctively at 155–165 ppm .
-
Protocol B: GC-MS Parameters
Note: Direct injection of carbamates often yields the parent amine peak due to thermal dissociation in the injector port.
-
Inlet Temp:
(High temp decomposes carbamates; useful for total amine content but hides degradation). -
Derivatization (Recommended): To detect the oxidized impurities, derivatize with TFAA (Trifluoroacetic anhydride) before injection.
-
N-Oxides: Will undergo Cope elimination or rearrangement in the injector; LC-MS is preferred for N-oxide detection (Mass shift +16 Da).
-
Remediation & Storage Guidelines
Storage Standards (The "Golden Rules")
To maintain >98% purity for >6 months:
-
Atmosphere: Must be stored under Argon or Nitrogen .[2] Argon is preferred as it is heavier than air and blankets the liquid surface.
-
Temperature: Store at +4°C or -20°C . Cold storage slows oxidation kinetics.
-
Container: Amber glass with a PTFE-lined septum cap. Parafilm is insufficient for long-term storage against
diffusion.
Emergency Cleanup (Repurification)
If your sample is degraded (yellow or crusty):
-
Dissolution: Dissolve the degraded amine in
. -
Base Wash: Wash with
(aq).-
Why? This converts ammonium carbamate salts back to the free base amine and sodium carbonate.
-
-
Drying: Dry organic layer over
. -
Concentration: Remove solvent under reduced pressure.
-
Distillation: Bulb-to-bulb distillation (Kugelrohr) under high vacuum is the only way to remove colored oligomers.
Degradation Pathway Visualization
Understanding the chemistry allows for better prevention. The following diagram details the molecular fate of the primary amine group.
Figure 2: The reversible carbamate formation pathway, the most common cause of "white crust" contamination.
References
-
PubChem. (2025).[3] 1,2-Diaminopropane, (R)- Compound Summary. National Library of Medicine. [Link][4]
-
Vysus Group. (2021).[5] Common amine system corrosion issues and how to solve them. [Link]
-
University of Kentucky. (2025). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 5. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
Technical Support Center: Resolving Solubility Challenges with (2-Aminopropyl)(butyl)methylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for (2-Aminopropyl)(butyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility issues encountered during experimental work. Our approach is rooted in foundational physicochemical principles to empower you to not only solve immediate challenges but also to proactively design robust experimental and formulation strategies.
Frequently Asked Questions (FAQs)
Question 1: What are the fundamental physicochemical properties of this compound that influence its solubility?
Answer: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule is a diamine with both a primary and a tertiary amine group. Its structure dictates its behavior in various solvents.
The key factors are:
-
Hydrophobicity: The presence of butyl and propyl alkyl chains creates a significant non-polar, hydrophobic character. As the number of carbon atoms in an aliphatic amine increases (especially beyond six), its water solubility tends to decrease.[1][2][3][4]
-
Basicity (pKa): The amine groups are basic and can accept protons (H+). The predicted pKa of the primary amine group is approximately 9.72.[5] This basicity is the key to enhancing its solubility in aqueous media through pH manipulation. In neutral water, the amine is not fully protonated, which limits its solubility.[6][7]
-
Hydrogen Bonding: The primary amine group (-NH2) can participate in hydrogen bonding with water molecules, which contributes to its baseline solubility. However, the larger hydrophobic part of the molecule often dominates its overall behavior in water.[2][4][8]
Here is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₈H₂₀N₂ | [5] |
| Molecular Weight | 144.26 g/mol | [9] |
| Predicted Boiling Point | 177.4 ± 8.0 °C | [5] |
| Predicted pKa | 9.72 ± 0.10 | [5] |
| Appearance | Aliphatic amines of this size are typically liquids at room temperature.[2][3] |
Question 2: I am observing an oily liquid or a separate phase when trying to dissolve this compound) in neutral water. Why is this happening and what is the most direct solution?
Answer: This is a common and expected observation. The phenomenon you are witnessing is due to the compound's limited solubility in neutral water, driven by the hydrophobic alkyl chains.[4][10] The most effective and direct method to overcome this is through pH adjustment.
The Scientific Rationale: By lowering the pH of the aqueous solution with an acid, you protonate the basic amine groups. This converts the neutral, sparingly soluble amine into its corresponding ammonium salt form (R-NH₃⁺).[6] This salt is an ionic species and is significantly more polar, leading to a dramatic increase in water solubility.[6][11]
For a detailed walkthrough, please refer to the Troubleshooting Guide 1: Step-by-Step pH Adjustment Protocol for Solubilization .
Question 3: Adjusting the pH helped, but I still can't reach my target concentration without some cloudiness. What should I try next?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system.[12][13] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.
The Scientific Rationale: The co-solvent molecules intersperse between water molecules, which disrupts the water's hydrogen-bonding network. This effectively lowers the polarity of the solvent mixture, making it more "hospitable" to the hydrophobic alkyl portions of your compound and thereby increasing its solubility.[13] This technique is extremely common in pharmaceutical formulations, especially for parenteral dosage forms.[14]
For a practical approach to selecting and using co-solvents, see Troubleshooting Guide 2: Co-Solvent Screening and Implementation .
Question 4: My experimental system is sensitive to significant pH shifts and high concentrations of organic solvents. Are there more advanced strategies I can consider for formulation?
Answer: Absolutely. When pH and co-solvents are not viable options due to biological or system constraints, several advanced formulation techniques can be employed. These methods are typically more complex but offer powerful alternatives for enhancing the solubility and bioavailability of challenging compounds.
Advanced Strategies Overview:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of your amine, forming an inclusion complex that has much greater aqueous solubility.[15][16]
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix. By preventing the molecule from forming a stable crystal lattice, its dissolution rate and apparent solubility are significantly enhanced.[12][13][17]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can be very effective. These systems form small droplets in aqueous media, keeping the drug solubilized within the lipid core.[13][18][19]
Refer to the Troubleshooting Guide 3: Decision Framework for Advanced Solubilization Strategies for guidance on when to consider these approaches.
Troubleshooting Guides
Troubleshooting Guide 1: Step-by-Step pH Adjustment Protocol for Solubilization
This protocol provides a systematic method for preparing an aqueous stock solution of this compound by converting it to its more soluble salt form.
Experimental Protocol
-
Initial Setup: Place a stir bar in a glass beaker or flask containing the required volume of purified water (e.g., Milli-Q or equivalent). Place the vessel on a magnetic stir plate and begin stirring at a moderate speed.
-
Dispersion: Add the pre-weighed amount of this compound to the stirring water. You will likely observe an insoluble phase or cloudiness.
-
Acidification: Prepare a stock solution of a suitable acid (e.g., 1 M HCl). Using a calibrated pipette, add the acid dropwise to the amine suspension.
-
Monitoring: Monitor the solution for clarity. As the amine protonates and forms a salt, the solution will become clear.[6] A calibrated pH meter should be used to monitor the pH throughout the process.
-
Target pH: Continue adding acid until the solution is completely clear and the pH is stable. A good target is to adjust the pH to at least 2 units below the amine's pKa (~9.72). A final pH between 4 and 6 is often a practical target for many biological experiments.
-
Final Volume Adjustment (q.s.): Once the compound is fully dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume. This ensures an accurate final concentration.
-
Sterilization (Optional): If required for your application, filter-sterilize the final stock solution using a 0.22 µm syringe filter compatible with acidic aqueous solutions.
Workflow Diagram: pH Adjustment
Caption: Workflow for solubilizing amines via pH adjustment.
Troubleshooting Guide 2: Co-Solvent Screening and Implementation
Use this guide when pH adjustment alone is insufficient or when you need to increase the concentration of your stock solution further.
Recommended Co-solvents
The choice of co-solvent depends on the final application, especially regarding toxicity for in vitro or in vivo studies.
| Co-Solvent | Typical Concentration Range | Notes | Source |
| Ethanol | 5 - 20% | Generally well-tolerated in many biological systems. | [14] |
| Propylene Glycol (PG) | 10 - 40% | A common vehicle for parenteral formulations. | [14] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity; often used in oral and parenteral formulations. | [13][20] |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Excellent solubilizing power, but can have cellular effects. Use at the lowest effective concentration. | [13] |
Experimental Protocol
-
Prepare Solvent Blends: Create a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 10%, 20%, 30% Ethanol in water).
-
pH Pre-adjustment: Adjust the pH of these solvent blends to the optimal pH determined in Troubleshooting Guide 1 (e.g., pH 5.0). This combines the benefits of both strategies.
-
Solubility Test: In small, separate vials, add a known excess amount of this compound to a fixed volume of each solvent blend.
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for several hours (or until equilibrium is reached) to ensure saturation.
-
Quantification: After equilibration, centrifuge the samples to pellet the undissolved compound. Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a suitable analytical method (e.g., HPLC, LC-MS).
-
Selection: Choose the co-solvent blend that achieves the desired concentration with the lowest percentage of organic solvent.
Workflow Diagram: Co-Solvent Screening
Caption: A systematic workflow for co-solvent screening.
Troubleshooting Guide 3: Decision Framework for Advanced Solubilization Strategies
This logical framework helps guide the decision-making process when basic methods are insufficient or inappropriate for the experimental context.
Decision Flowchart
Caption: Decision tree for selecting a solubilization strategy.
References
-
Structure and Properties of Amines. (2024). Chemistry LibreTexts. [Link]
-
Physical Properties of Amines. BYJU'S. [Link]
-
Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II. [Link]
-
Physical Properties of Amines. (n.d.). CK-12 Foundation. [Link]
-
Physical Properties of Amines – Solubility, Melting and Boiling Point. (n.d.). EMBIBE. [Link]
-
Amine Protonation. (n.d.). Open Oregon Educational Resources - Introductory Organic Chemistry. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Solubility and pH of amines. (n.d.). Royal Society of Chemistry. [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2022). Molecules. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharma and Chemical Research. [Link]
-
Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Excipients. (n.d.). Pharmlabs. [Link]
-
Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series. [Link]
-
Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. (2016). AAPS PharmSciTech. [Link]
-
Improving solubility via structural modification. (2025). ResearchGate. [Link]
-
When added to water, soluble amines will... (n.d.). Homework.Study.com. [Link]
-
Which Co-solvent to be used for Hydrolytic degradation? (2022). YouTube. [Link]
-
Amino acid. (n.d.). Wikipedia. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2020). Industrial & Engineering Chemistry Research. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceutics. [Link]
-
2-Methylbutylamine. (n.d.). PubChem. [Link]
- Pharmaceutical formulations including an amine compound. (n.d.).
-
Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. [Link]
-
How do amines and amides affect the pH of a solution? (2025). ChemGulf Blog. [Link]
-
Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Cheméo. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. This compound | 29151-45-9 [amp.chemicalbook.com]
- 6. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. homework.study.com [homework.study.com]
- 8. embibe.com [embibe.com]
- 9. 29151-45-9|this compound|BLD Pharm [bldpharm.com]
- 10. issr.edu.kh [issr.edu.kh]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. longdom.org [longdom.org]
- 13. wjbphs.com [wjbphs.com]
- 14. ijpbr.in [ijpbr.in]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. repo.upertis.ac.id [repo.upertis.ac.id]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Hub: Moisture Control for (2-Aminopropyl)(butyl)methylamine
Status: Operational Ticket ID: #AMINE-HYG-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering moisture sensitivity issues with (2-Aminopropyl)(butyl)methylamine . As a diamine containing both a primary amine (on the propyl chain) and a tertiary amine, this molecule is aggressively hygroscopic.
The immediate risks are not just "wet" solvent. The primary amine moiety reacts with atmospheric
This guide provides the definitive workflows to Quantify, Remove, and Prevent moisture contamination.
Module 1: The Mechanism of Failure
Why is my clear liquid turning cloudy or forming a crust?
Unlike simple alcohols that merely absorb water, this compound undergoes a chemical transformation upon exposure to air. This is a self-accelerating cycle: the amine absorbs moisture, which facilitates the capture of atmospheric
Figure 1: The Hygroscopic-Carbamate Cascade (Visualizing the chemical degradation pathway)
Caption: The degradation pathway where moisture absorption catalyzes the formation of stable carbamate salts.
Module 2: Diagnostics (Quantifying Water)
Q: "I ran a standard Karl Fischer (KF) titration, but the endpoint is drifting endlessly. Is the machine broken?"
A: The machine is likely fine; your chemistry is interfering.
Standard KF reagents contain iodine (
The Solution: Buffered KF Protocol
You must suppress the basicity of the amine to prevent the "Bunsen reaction" interference.
| Parameter | Standard Protocol (DO NOT USE) | Required Protocol for Amines |
| Solvent Medium | Methanol | Methanol + Salicylic Acid (or Benzoic Acid) |
| pH Target | 5.0 – 7.0 | Buffered to pH 5.0 – 6.0 |
| Mechanism | Acid neutralizes amine, preventing | |
| Commercial Reagent | Standard Composite 5 | Hydranal™-Composite 5 K (or equivalent "K" series) |
Troubleshooting Steps:
-
Pre-mix Solvent: Add 5–10g of salicylic acid to 50mL of dry methanol in the titration vessel.
-
Blanking: Titrate this mixture to dryness before adding your amine.
-
Injection: Inject your amine sample. The acid will instantly neutralize the amine groups (forming salicylate salts), leaving the water free to be titrated without side reactions.
Module 3: Remediation (Drying the Neat Amine)
Q: "My amine is wet (>1000 ppm H2O). Can I just add molecular sieves?"
A: No. Molecular sieves are for maintaining dryness, not bulk drying of wet amines. Sieves can also catalyze surface reactions if the amine is heavily contaminated. For bulk purification, you must distill over a reactive hydride.
Protocol: Calcium Hydride (
) Distillation
Safety Note:
Reagents:
-
This compound (Wet)
-
Calcium Hydride (
), coarse granules (95%+)
Workflow:
-
Setup: Assemble a flame-dried round-bottom flask with a stir bar and a reflux condenser topped with an inert gas line (
/Ar). -
Charging: Under inert flow, add the amine and 5% w/v Calcium Hydride.
-
Note: Do not use silica or acidic drying agents; they will bind the amine.
-
-
Reflux: Heat to gentle reflux for 4–12 hours .
-
Observation: You will see bubbles (
) evolving initially.[2] Reflux until gas evolution ceases.
-
-
Distillation: Replace the reflux condenser with a short-path distillation head. Distill under reduced pressure (vacuum) to keep the temperature below 100°C (to prevent thermal degradation).
-
Collection: Discard the first 5% (fore-run). Collect the main fraction directly into a Schlenk flask or a storage vessel containing activated 4Å molecular sieves.
Module 4: Prevention (Storage & Handling)
Q: "How do I transfer the dried amine without re-wetting it?"
A: You must utilize Schlenk line techniques.[2][4][5][6] Pouring this amine through air (even for 10 seconds) will re-introduce ppm-levels of moisture and initiate carbamate crusting.
Figure 2: The Inert Transfer Workflow (Standard Operating Procedure for handling)
Caption: Required workflow to maintain anhydrous integrity during manipulation.
Best Practices Checklist:
-
Joints: Use high-vacuum grease (Dow Corning) or Teflon sleeves on all ground glass joints.
-
Septa: Use turnover rubber septa (Suba-Seal®) rather than flat septa for better resealing after needle puncture.
-
Headspace: Always backfill the storage bottle with Nitrogen or Argon after use. Never leave head-space filled with air.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for drying amines with CaH2 and KOH).
-
Mettler Toledo. (n.d.). Karl Fischer Titration of Amines: Prevention of Side Reactions. Retrieved from .
-
Sigma-Aldrich (Merck). (2025). Technical Bulletin: Handling Air-Sensitive Reagents. Retrieved from .
-
Schlenk Line Survival Guide. (2023). Drying Solvents and Reagents. Retrieved from .
Sources
Technical Support Center: Isomer Separation in (2-Aminopropyl)(butyl)methylamine Production
Core Technical Overview
(2-Aminopropyl)(butyl)methylamine (
Isomer Landscape:
-
Enantiomers (
vs. ): Arise from the chiral center at C2. Physical properties (BP, MP) are identical in achiral environments; separation requires chiral resolution. -
Regioisomers: Structural isomers such as 2-(butylmethylamino)propan-1-amine . These arise during non-regioselective ring-opening of propylene oxide or aziridine precursors.
Troubleshooting Guides (Q&A Format)
Category A: Enantiomeric Resolution (Chiral Purity)
Q1: I am attempting classical resolution via crystallization but obtaining an "oil" instead of crystals. How do I induce crystallization? Diagnosis: Vicinal diamines often form hygroscopic salts or "oils" when the solvent polarity is mismatched with the diastereomeric salt's lattice energy. Corrective Action:
-
Switch Resolving Agent: If using L-Tartaric acid , switch to Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid . The aromatic rings in DBTA increase hydrophobicity and lattice rigidity, promoting crystallization over oiling.
-
Solvent Modification: Move from pure Ethanol to an Ethanol/Ethyl Acetate mixture. The lower polarity of Ethyl Acetate reduces the solubility of the salt, forcing precipitation.
-
Seeding: If an oil forms, scratch the glass surface or add a seed crystal of the desired salt (if available) and cool slowly to 0°C.
Q2: My Chiral HPLC method shows severe peak tailing, making integration impossible. What is wrong? Diagnosis: The free amine groups on this compound are interacting strongly with the residual silanol groups on the silica support of the column. Corrective Action:
-
Add a Basic Modifier: You must add a basic additive to the mobile phase. Standard protocol is 0.1% Diethylamine (DEA) or 0.1% Isopropylamine . This blocks the silanol sites.
-
Column Selection: Ensure you are using a column designed for basic compounds. The Daicel Chiralpak AD-H or OD-H (amylose/cellulose tris-carbamates) are industry standards for this class of amines.
Q3: The enantiomeric excess (ee) is stalling at 80% after the first recrystallization. How do I upgrade to >99%? Diagnosis: You have reached the eutectic composition or the solubility difference is insufficient at the current temperature. Corrective Action:
-
Double Recrystallization: Do not change the system. Recrystallize the salt again from the same solvent system, but use a more dilute concentration (add 10-15% more solvent).
-
"Swish" Purification: Instead of fully dissolving, suspend the solid in the solvent and heat to reflux for 30 minutes, then cool. This dissolves surface impurities (the unwanted isomer) without losing the bulk crystal.
Category B: Regioisomer Removal (Chemical Purity)
Q4: I have 5% of the regioisomer (2-(butylmethylamino)propan-1-amine) in my crude. Distillation is not separating them efficiently.
Diagnosis: The boiling points of the 1,2-diamine regioisomers are extremely close (often
-
Derivatization-Distillation: Convert the primary amine to a Schiff base (using benzaldehyde). The steric bulk around the nitrogen differs between regioisomers, potentially amplifying boiling point differences. Hydrolyze after separation.
-
Flash Chromatography: Use a highly polar amine-compatible system.
-
Stationary Phase: Silica Gel (pre-washed with 1% Triethylamine in hexane).
-
Eluent: DCM : Methanol : NH
OH (90:9:1). The primary amine position (C1 vs C2) significantly affects interaction with silica.
-
Standardized Protocols
Protocol A: Classical Resolution Screening
Objective: Isolate the (S)-enantiomer using Diastereomeric Salt Crystallization.
-
Stoichiometry: Prepare a 1:1 molar ratio of racemic this compound (10 mmol) and (+)-Di-p-toluoyl-D-tartaric acid (10 mmol).
-
Dissolution: Dissolve both in Methanol (20 mL) at reflux (65°C).
-
Precipitation:
-
Slowly add Isopropyl Alcohol (IPA) (approx. 10-15 mL) until slight turbidity persists.
-
Add minimal Methanol to clear the solution.
-
Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
-
Collection: Filter the white precipitate. This is the Diastereomeric Salt .
-
Free Basing (Analysis): Take a small aliquot (50 mg), treat with 1M NaOH, extract into DCM, and analyze via Chiral HPLC to determine ee.
-
Recrystallization: If ee < 98%, recrystallize the salt from pure Methanol.
Protocol B: Analytical Chiral HPLC Method
Objective: Quantify Enantiomeric Excess (ee).
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (or Refractive Index if UV is weak) |
| Run Time | 20 minutes |
| Expected Retention | Isomer 1 ( |
Visualizing the Workflow
Figure 1: Isomer Formation & Separation Logic
This diagram illustrates the origin of isomers during synthesis and the decision logic for purification.
Caption: Workflow for separating regioisomers and resolving enantiomers of this compound.
Frequently Asked Questions (FAQs)
Q: Can I use enzymatic resolution for this amine?
A: Yes. Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) is effective for primary amines. You can acylate the racemic amine with Ethyl Acetate. The enzyme typically acylates the (
Q: How do I store the purified free base?
A: Primary amines are sensitive to oxidation and carbamate formation (from atmospheric CO
Q: What is the toxicity profile? A: As an aliphatic diamine, treat it as corrosive and potentially sensitizing. Use full PPE (gloves, goggles, fume hood). Specific toxicological data for this CAS is limited; assume properties similar to other propylamines (irritant to mucous membranes).
References
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for amine resolution agents).
-
Daicel Corporation. (n.d.). Chiral Column Selection Guide for Amines. (Method development for basic compounds using AD-H/OD-H columns).
-
ChemicalBook. (2025). Product Entry: this compound (CAS 29151-45-9).[1] (Physical property data).
-
Porter, W. H. (1991). Resolution of Chiral Drugs. In Pure and Applied Chemistry, 63(8), 1119-1122. (Principles of chiral resolution).
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Characterization of (2-Aminopropyl)(butyl)methylamine
Executive Summary & Scope
In the development of novel ligands and pharmaceutical intermediates, the precise characterization of diamines is critical. (2-Aminopropyl)(butyl)methylamine (CAS: 29151-45-9), also known as
This guide provides a technical breakdown of its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS). Unlike rigid templates, this analysis prioritizes the mechanistic differentiation of this molecule from its structural isomers (e.g., N,N-diisopropylethylenediamine), a frequent requirement in purity profiling and metabolic tracking.
Key Differentiator: The presence of the 2-aminopropyl moiety generates a diagnostic m/z 44 ion (ethylidene-iminium), distinguishing it from unbranched ethylenediamine derivatives which typically yield m/z 30.
Structural Analysis & Fragmentation Mechanics
To interpret the mass spectrum accurately, we must apply the principles of charge localization and
Molecule: this compound
Formula:
Theoretical Fragmentation Pathways (EI/CID)
The molecule contains two nitrogen centers competing for the charge:
-
N1 (Tertiary): Substituted with Methyl, Butyl, and the Propyl bridge. High proton affinity in ESI; stabilizes radical cations in EI.
-
N2 (Primary): Located on the chiral carbon of the propyl chain.
Mechanism A:
-Cleavage (Dominant)
The most rapid fragmentation occurs at the C-C bonds adjacent to the nitrogen atoms.
-
Pathway A1 (Primary Amine Driver): Cleavage of the C1-C2 bond in the propyl chain driven by the primary amine.
-
Fragment:
-
m/z: 44
-
Significance: This is the "fingerprint" of the 2-aminopropyl group.
-
-
Pathway A2 (Tertiary Amine Driver): Cleavage of the C1-C2 bond driven by the tertiary nitrogen.
-
Fragment:
-
m/z: 86
-
Significance: Base peak candidate in EI due to the stability of the tertiary iminium ion.
-
Mechanism B: Onium Reaction / Hydrogen Rearrangement
-
Loss of Butyl Group: Inductive cleavage or McLafferty-like rearrangement involving the butyl chain.
-
Fragment:
(Alpha cleavage of butyl). -
Fragment:
(McLafferty rearrangement, loss of butene).
-
Comparative Analysis: Target vs. Isomeric Alternatives
Differentiation of
Table 1: Diagnostic Ion Comparison[1]
| Feature | This compound (Target) | N,N-Diisopropylethylenediamine (Alternative) | Mechanistic Cause |
| Primary Base Peak (EI) | m/z 86 ( | m/z 114 ( | Stability of the largest alkyl-substituted iminium ion. |
| Secondary Diagnostic | m/z 44 ( | m/z 30 ( | Branching at the |
| McLafferty Rearrangement | m/z 88 (Loss of Butene) | m/z 102 (Loss of Propene) | Length of the N-alkyl chain (Butyl vs. Isopropyl). |
| ESI MS/MS Transition | Preferential loss of the neutral amine fragment during CID. |
Analyst Note: If your spectrum shows a dominant m/z 30 peak and lacks m/z 44, you likely have an unbranched ethylenediamine impurity, not the 2-aminopropyl target.
Visualizing the Fragmentation Pathway[2][3][4]
The following diagram maps the logical flow of fragmentation, distinguishing between the primary and tertiary amine-driven pathways.
Figure 1: Mechanistic fragmentation tree for this compound showing parallel pathways driven by the two nitrogen centers.
Experimental Protocol: Self-Validating Identification
To ensure high-confidence identification (E-E-A-T principle), follow this protocol which includes an internal logic check.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for ESI-MS infusion.
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V (Low voltage preserves the parent ion m/z 145).
-
Collision Energy (CID): Ramp 15–35 eV.
The Validation Workflow (Step-by-Step)
-
Precursor Scan: Confirm
at m/z 145.2 .-
Check: If m/z is 131, you likely have the propyl (des-methyl) analog.
-
-
Product Ion Scan (MS2): Fragment m/z 145.
-
The "Rule of 44" Check:
-
Look for m/z 44.05 (High Res) or 44 (Unit Res).
-
Logic: If m/z 44 is present, the primary amine is on a branched carbon (
). -
Logic: If m/z 30 is dominant and m/z 44 is absent, the chain is linear (propylenediamine or ethylenediamine).
-
-
The Tertiary Confirmation:
-
Look for m/z 86 .[1]
-
Logic: This confirms the
headgroup. If the peak is m/z 72, the group is likely or .
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1,2-Propanediamine (Related Substructure). NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in amines).
-
PubChem. Compound Summary for CID 20117265: this compound. National Library of Medicine.[2] [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[3][4] Natural Product Reports.[2] [Link]
Sources
- 1. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Aminopropyl)(butyl)methylamine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (2-Aminopropyl)(butyl)methylamine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of the chemical's risks and the rationale for its proper management. The protocols herein are designed to create a self-validating system of safety and compliance within your laboratory.
Hazard Assessment and Waste Classification: Understanding the Risk
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1] this compound waste will be classified as hazardous based on these characteristics.
Table 1: Inferred Hazard Profile and Safety Information
| Characteristic | Inferred Hazard | Rationale & Immediate Precautions |
|---|---|---|
| Corrosivity | Category 1B: Causes severe skin burns and eye damage. [2] | The amine functional group makes the compound alkaline. Direct contact can cause immediate and severe tissue damage. Always handle with appropriate personal protective equipment (PPE).[3] |
| Flammability | Likely a Flammable Liquid. [2][4] | Short-chain amines are often flammable. Store away from all ignition sources, including heat, sparks, and open flames.[5][6] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [4] | Inhalation of vapors can irritate the respiratory system, and absorption through the skin is a potential route of exposure.[4][7] Always handle within a certified chemical fume hood. |
| Reactivity | Reacts with acids, oxidizing agents, and certain metals. [2][3][8] | Incompatible materials can cause violent reactions, releasing heat or toxic gases. Strict segregation from other waste streams is mandatory. |
Due to these characteristics, all waste containing this compound, including contaminated labware and spill cleanup materials, must be disposed of as hazardous waste.[9] Disposing of this chemical down the drain or in regular trash is a serious regulatory violation and poses a significant threat to human health and the environment.[10][11]
Personnel Protection and Engineering Controls
Before handling the chemical or its waste, it is crucial to establish robust safety barriers through a combination of personal protective equipment and engineering controls.
Engineering Control: All handling, use, and waste collection of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[8] This is the primary method for preventing the inhalation of harmful vapors.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling the chemical or its waste. This equipment should be donned before entering the designated work area and removed before exiting.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose & Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles and a full-face shield.[3] | Protects against splashes that can cause severe, irreversible eye damage. A face shield offers broader protection for the entire face. |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier. Double-gloving is recommended. Never use latex gloves, which offer poor protection against many chemicals. |
| Body Protection | Flame-resistant laboratory coat.[3] | Protects skin from splashes and provides a layer of protection in case of a fire. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |
Step-by-Step Waste Collection and Segregation Protocol
Proper containment at the point of generation is the most critical step in the disposal process. Following this protocol ensures safety and regulatory compliance.
Step 1: Select an Appropriate Waste Container
-
Compatibility is Key: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate.[1] Do not use metal containers, as amines can be corrosive to aluminum, zinc, and copper alloys.[8]
-
Condition and Closure: The container must be in good condition, free of cracks or damage, and equipped with a secure, leak-proof screw cap.[10][12]
-
Venting: Do not use a sealed container that cannot be vented if there is any potential for gas generation, though this is less common for simple amine waste unless it is improperly mixed with another substance.
Step 2: Properly Label the Waste Container
-
Timing: The container must be labeled before the first drop of waste is added.[12]
-
Content: The label must, at a minimum, include the following information[13]:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with estimated percentages.
-
A clear description of the primary hazards: "Corrosive, Flammable, Toxic" .
-
The date waste accumulation began (the "start date").
-
Step 3: Accumulate Waste Safely
-
Location: All waste transfers must occur inside a chemical fume hood.
-
Technique: Use a funnel to transfer liquid waste into the container to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing.
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[1][12] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Step 4: Segregate Incompatible Waste Streams
-
Critical Importance: Never mix amine waste with other waste streams in the same container.[14] Mixing incompatible chemicals is a leading cause of laboratory accidents.
-
Physical Separation: Store the this compound waste container in a secondary containment bin to confine any potential leaks. This bin must be physically separated from incompatible chemical waste, such as acids and oxidizers.[10][13]
Table 3: Key Chemical Incompatibilities
| Do NOT Mix Amine Waste With: | Reason for Segregation |
|---|---|
| Acids (e.g., HCl, H₂SO₄) | Violent acid-base neutralization reaction, generating significant heat. |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) | Can create fire or explosion hazards.[2] |
| Acid Anhydrides & Acid Chlorides | Vigorous, exothermic reactions.[2] |
| Halogenated Compounds | Potential for hazardous reactions.[8] |
On-Site Accumulation and Storage
Designated laboratory areas for hazardous waste storage are known as Satellite Accumulation Areas (SAAs). These areas are subject to strict regulatory requirements.[1]
SAA Compliance Checklist:
Final Disposal Pathway: From Lab to Treatment
The final disposal of this compound must be handled by a licensed hazardous waste management company.[3] Your institution's Environmental Health & Safety (EH&S) department manages this process. The typical disposal method for this type of organic waste is high-temperature incineration at a permitted facility.
Diagram 1: Waste Disposal Workflow
Caption: Workflow for the proper disposal of hazardous chemical waste.
Protocol for Requesting Disposal:
-
Once your waste container is 90% full or your project is complete, submit a chemical collection request through your institution's EH&S portal.
-
Ensure all information on the label is accurate and matches the request form.
-
Continue to store the container safely in the SAA until it is collected by trained EH&S personnel.
Emergency Procedures for Spills
Accidental spills must be treated as hazardous waste incidents.[9]
For a Small Spill (Contained within a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE listed in Table 2.
-
Containment: Use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to absorb the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material and place it into a designated, sealable waste container or bag.
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's chemical hygiene plan.
-
Dispose: Label the spill cleanup debris as "Hazardous Waste: this compound Spill Debris" and dispose of it through EH&S.[8]
For a Large Spill (Outside of a fume hood, or a volume you are not trained to handle):
-
EVACUATE: Immediately evacuate the laboratory and alert others to do the same.
-
ISOLATE: If safe to do so, close the laboratory doors to contain the vapors.
-
REPORT: Call your institution's emergency number or 911. Report the nature and location of the spill. Do not re-enter the area.[9][12]
By adhering to these rigorous procedures, you ensure a safe laboratory environment, maintain compliance with federal and local regulations, and uphold our collective responsibility to protect the environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- CSIR IIP. Laboratory Chemical Waste Management.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
- Alabama A&M University. Hazardous Waste Manual.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines.
- Washington State University. Methylamine Standard Operating Procedure.
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methylbutylamine.
- Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
- Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich. Safety Data Sheet.
- eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- ChemicalBook. This compound | 29151-45-9.
- TCI Chemicals. SAFETY DATA SHEET - Methylamine (ca. 9% in Acetonitrile).
- Airgas. (2025, February 5). SAFETY DATA SHEET - Methylamine.
- TeamChem. (2025, November 26). Monoethanolamine (MEA) Safety & Handling Guide.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix.
- University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
- U.S. Environmental Protection Agency. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
- American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
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Navigating the Safe Handling of (2-Aminopropyl)(butyl)methylamine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, aliphatic amines such as (2-Aminopropyl)(butyl)methylamine represent a class of compounds that, while functionally versatile, demand stringent safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, with a focus on personal protective equipment (PPE). As Senior Application Scientists, our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment: Understanding the Risks of Aliphatic Amines
Key Potential Hazards:
-
Corrosivity: Capable of causing severe burns to skin and eyes upon contact.[1][2][3]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Sensitization: Potential for allergic respiratory and skin reactions.[1]
-
Flammability: Many aliphatic amines are flammable liquids and vapors.[2][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate workplace hazards.[6][7][8][9][10] The selection of appropriate PPE is critical and should be based on a thorough hazard assessment of the specific procedures being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Check manufacturer's compatibility chart. | To prevent skin contact with the corrosive and potentially toxic amine.[8][11] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[1][7][11] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | To protect skin and clothing from splashes and potential fire hazards.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when handling the compound outside of a certified chemical fume hood or when airborne concentrations may be high.[7][11][12] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects.[8][11] |
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check.
-
Eye and Face Protection: Put on goggles and then the face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside with bare hands.
-
Gown/Lab Coat: Remove by unbuttoning and rolling it inside-out.
-
Hand Hygiene: Wash hands.
-
Eye and Face Protection: Remove the face shield and then the goggles from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly.
Operational Plan: Safe Handling Procedures
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9] An emergency eyewash station and safety shower must be readily accessible.[5][7]
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Managing Amine Waste
Amine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[13][14]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste contaminated with this compound in a dedicated, properly labeled, and sealed container.[13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not pour amine waste down the drain.[1][13]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][15][16] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[5][15][16] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][16] |
| Spill | Evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material. For large spills, evacuate the laboratory and contact EHS.[5][16] |
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
- What are the Health and Safety Guidelines for Using Amines?.
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
- Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees | The EI Group. (2024, May 9).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Treatment of amine wastes generated in industrial processes. - ResearchGate. (2025, August 7).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc.. (2023, December 22).
- Disposing Amine Waste | Technology Catalogue.
- SAFETY DATA SHEET. (2020, April 22).
- Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
- SAFETY DATA SHEET - Fisher Scientific.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Handling of Amine-Based Wastewater Produced During Carbon Capture - JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. (2019, December 31).
- Automated amine cleanup system for world-scale sour gas treatment plants High efficient Solid/Liquid Separation - Haakon Larsen AS.
- This compound | 29151-45-9 - ChemicalBook.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 13).
- Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines.
- DIMETHYLAMINE Method no.: 34 Matrix: Air Target concentration: 10 ppm (18 mg/m3) (OSHA PEL) Procedure: Samples are collected by.
- Amines, Aliphatic (2010) - Wikisource, the free online library.
- SAFETY DATA SHEET - TCI Chemicals.
- Methylamine.
- Methylamine.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC.
- 40 CFR § 721.10199 - Substituted aliphatic amine (generic). - Cornell Law School.
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- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. ei1.com [ei1.com]
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- 13. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
